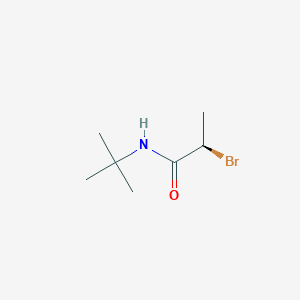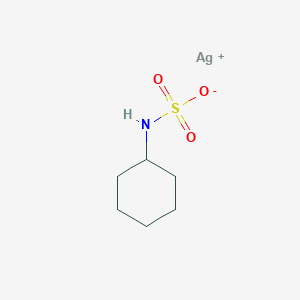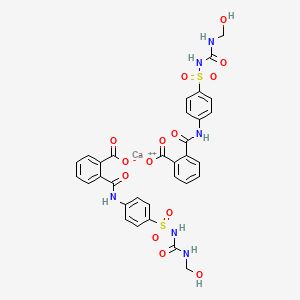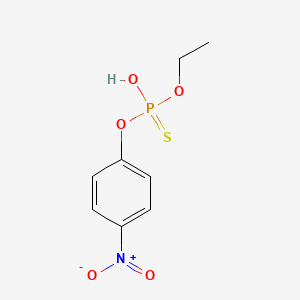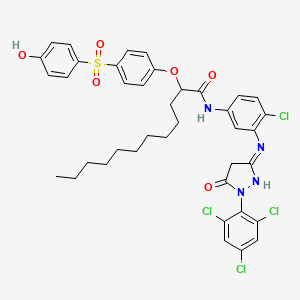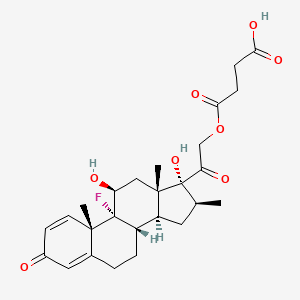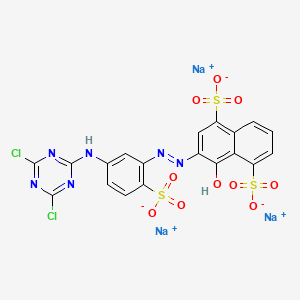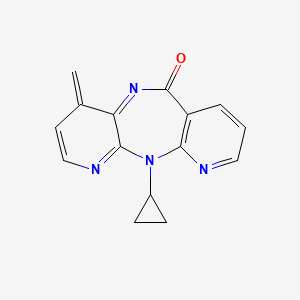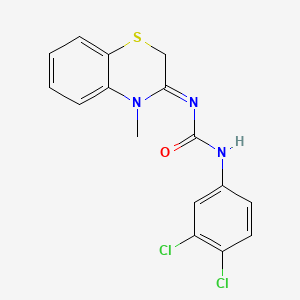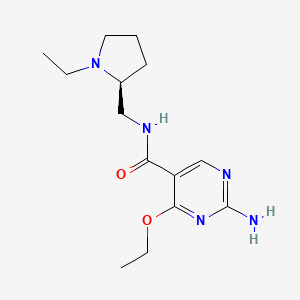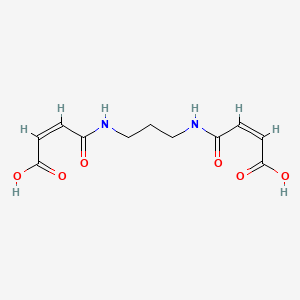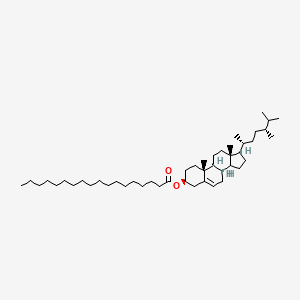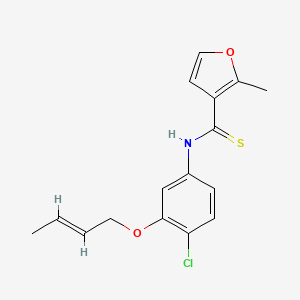
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a carbothioamide group, and a chlorophenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Carbothioamide Group: The carbothioamide group can be introduced by reacting the furan ring with a thiourea derivative under appropriate conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached to the furan ring through a nucleophilic substitution reaction, using a suitable chlorophenyl halide and a base.
Formation of the Butenyloxy Group: The butenyloxy group can be introduced through an etherification reaction, using a suitable butenyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization.
Chemical Reactions Analysis
Types of Reactions
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Amines, thiols, and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar carbothioamide groups.
Furan Derivatives: Compounds with similar furan rings.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
3-Furancarbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-2-methyl- is unique due to its combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
191984-41-5 |
|---|---|
Molecular Formula |
C16H16ClNO2S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-4-8-20-15-10-12(5-6-14(15)17)18-16(21)13-7-9-19-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,21)/b4-3+ |
InChI Key |
IEDKKSKWMOKLRD-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Canonical SMILES |
CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


